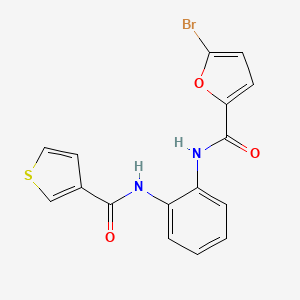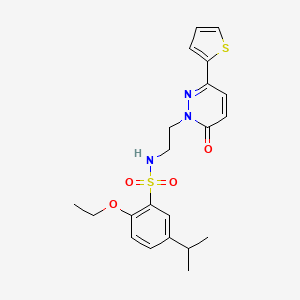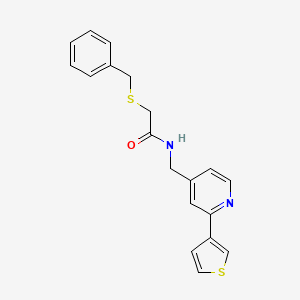
5-bromo-N-(2-(thiophene-3-carboxamido)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(2-(thiophene-3-carboxamido)phenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the furan and carboxamide family and has a molecular formula of C16H11BrN2O2S.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as the compound , have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could imply that the compound could be used in the development of new semiconductor technologies.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives also play a role in the fabrication of organic field-effect transistors (OFETs) . This suggests that the compound could be used in the production of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that the compound could potentially be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound could potentially be used in the development of new drugs with these properties.
Agrochemical Applications
Thiophene-derived small organic molecules have shown a wide variety of applications including agrochemical fields . This suggests that the compound could potentially be used in the development of new agrochemicals.
Pharmaceutical Applications
Thiophene-derived small organic molecules have also shown applications in pharmaceutical fields . This suggests that the compound could potentially be used in the development of new pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide . Furanilides and their derivatives have been shown to exhibit a wide variety of biological activities, suggesting that this compound may interact with multiple targets.
Mode of Action
It’s worth noting that the compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile . This suggests that the compound may interact with its targets through similar mechanisms.
Action Environment
It’s worth noting that the compound was synthesized using a series of reactions carried out at specific temperatures , suggesting that temperature may play a role in its stability
properties
IUPAC Name |
5-bromo-N-[2-(thiophene-3-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c17-14-6-5-13(22-14)16(21)19-12-4-2-1-3-11(12)18-15(20)10-7-8-23-9-10/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNJQFCOUHLAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2418637.png)


![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-methyloxime](/img/structure/B2418642.png)
![(1R,4S,5S)-rel-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2418643.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2418645.png)
![4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2418647.png)

![3-Cyano-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2418650.png)
![(4,4-Difluorocyclohexyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2418652.png)
![3-(3-hydroxypropyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418653.png)
![{4-[Amino(phenyl)methyl]oxan-4-yl}methanol](/img/structure/B2418654.png)
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2418655.png)